

Application Notes and Protocols for GA-017 in Mouse Intestinal Organoids

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GA-017 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2] By inhibiting LATS1/2, **GA-017** prevents the phosphorylation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to promote cell proliferation and survival.[1][2] In the context of mouse intestinal organoids, **GA-017** has been demonstrated to enhance their formation and growth ex vivo, making it a valuable tool for studies requiring expansion of organoid cultures for applications in disease modeling, drug screening, and regenerative medicine.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of **GA-017** in mouse intestinal organoid cultures.

Data Presentation

The following tables summarize the key characteristics of **GA-017** and its observed effects on mouse intestinal organoids.

Table 1: Kinase Inhibitory Activity of **GA-017**



Target Kinase	IC50 (nM)	Kı (nM)
LATS1	4.10	0.58
LATS2	3.92	0.25

Data sourced from MedchemExpress and Selleck Chemicals product information.[1][2]

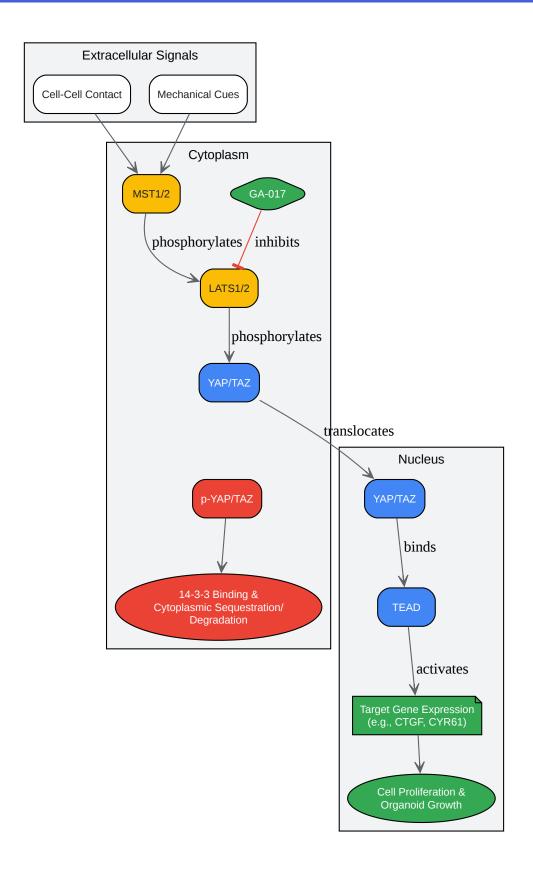
Table 2: Effect of GA-017 on Mouse Intestinal Organoid Growth (Illustrative Data)

GA-017 Concentration (μM)	Average Organoid Diameter (µm)	Number of Organoids per Well (Fold Change vs. Control)		
0 (DMSO Control)	150 ± 25	1.0		
1	225 ± 30	1.8		
5	350 ± 45	2.5		
10	450 ± 50	2.8		

Note: The data in this table is illustrative and based on the described effects of **GA-017**. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific application.

Signaling Pathway and Experimental Workflow Hippo Signaling Pathway and GA-017 Mechanism of Action



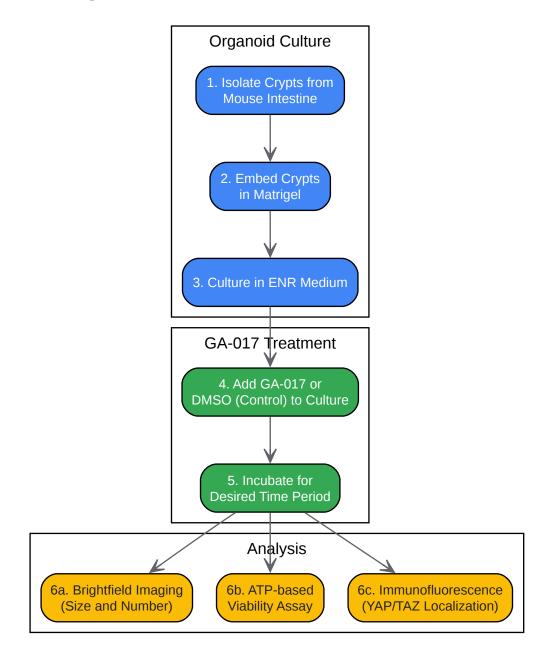


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Caption: Mechanism of **GA-017** in the Hippo signaling pathway.



Experimental Workflow for GA-017 Application in Mouse Intestinal Organoids



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Caption: Workflow for **GA-017** treatment and analysis of mouse intestinal organoids.

Detailed Experimental Protocols Protocol 1: Culture of Mouse Intestinal Organoids

Methodological & Application





This protocol is adapted from standard methods for establishing mouse intestinal organoid cultures.

Materials:

- Mouse small intestine or colon
- Gentle Cell Dissociation Reagent
- DMEM/F-12 with HEPES
- Penicillin-Streptomycin
- GlutaMAX™
- N-2 Supplement
- B-27[™] Supplement
- N-acetylcysteine
- Recombinant Mouse EGF, Noggin, and R-spondin-1 (ENR)
- Matrigel® Matrix
- · Phosphate-Buffered Saline (PBS), ice-cold
- Fetal Bovine Serum (FBS)

Procedure:

- Crypt Isolation:
 - Euthanize a C57BL/6 mouse and dissect the small intestine.
 - Flush the intestine with ice-cold PBS to remove luminal contents.
 - Cut the intestine into approximately 5 mm pieces and wash repeatedly with ice-cold PBS until the supernatant is clear.



- Incubate the tissue pieces in Gentle Cell Dissociation Reagent for 15 minutes at room temperature on a rocking platform.
- Vigorously shake the tube to release the crypts from the tissue.
- Filter the supernatant through a 70 μm cell strainer into a new conical tube.
- Centrifuge the filtrate at 300 x g for 5 minutes at 4°C.
- Wash the pellet with basal culture medium (DMEM/F-12 with GlutaMAX™ and Penicillin-Streptomycin).

Organoid Seeding:

- Resuspend the crypt pellet in an appropriate volume of Matrigel® on ice.
- \circ Plate 50 μ L domes of the Matrigel®/crypt suspension into the center of wells of a prewarmed 24-well plate.
- Incubate the plate at 37°C for 10-15 minutes to solidify the Matrigel®.
- Carefully add 500 μL of complete mouse intestinal organoid growth medium (basal medium supplemented with N-2, B-27, N-acetylcysteine, and ENR growth factors) to each well.

Organoid Maintenance:

- Culture the organoids at 37°C in a 5% CO₂ incubator.
- Replace the culture medium every 2-3 days.
- Passage the organoids every 5-7 days by disrupting the Matrigel® domes, breaking the organoids into smaller fragments, and re-plating in fresh Matrigel®.

Protocol 2: Treatment of Mouse Intestinal Organoids with GA-017

Materials:



- Established mouse intestinal organoid cultures (from Protocol 1)
- GA-017 (stock solution in DMSO)
- DMSO (vehicle control)
- Complete mouse intestinal organoid growth medium

Procedure:

- Preparation of GA-017 Working Solutions:
 - Prepare a series of dilutions of **GA-017** in complete organoid growth medium to achieve the desired final concentrations (e.g., 1 μ M, 5 μ M, 10 μ M).
 - Prepare a vehicle control medium containing the same final concentration of DMSO as the highest GA-017 concentration.
- Treatment:
 - On day 3 or 4 after passaging, when organoids are well-established, carefully aspirate the old medium from the wells.
 - Add 500 μL of the prepared GA-017 working solutions or the vehicle control medium to the respective wells.
 - Incubate the organoids for the desired treatment period (e.g., 48-72 hours).

Protocol 3: Analysis of Organoid Growth and Viability

A. Brightfield Imaging for Size and Number Quantification:

- At the end of the treatment period, capture images of the organoids in each well using a brightfield microscope.
- Use image analysis software (e.g., ImageJ) to count the number of organoids per well and measure the diameter of individual organoids.



- Calculate the average organoid size and the fold change in organoid number relative to the vehicle control.
- B. ATP-Based Cell Viability Assay:
- Use a commercially available 3D cell viability assay kit (e.g., CellTiter-Glo® 3D).
- Equilibrate the plate and the assay reagent to room temperature.
- Add the assay reagent directly to the organoid cultures in each well according to the manufacturer's instructions.
- Lyse the organoids by shaking the plate for the recommended time.
- Measure the luminescence using a plate reader.
- Normalize the luminescence signal of the GA-017-treated wells to the vehicle control wells to determine the relative cell viability.

Protocol 4: Immunofluorescence Staining for YAP/TAZ Nuclear Translocation

Materials:

- Organoid cultures treated with GA-017 or DMSO
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton™ X-100)
- Primary antibody against YAP/TAZ
- Fluorescently labeled secondary antibody
- DAPI or Hoechst for nuclear counterstaining

Methodological & Application





Mounting medium

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- Fixation:
 - Carefully remove the culture medium and wash the organoids with PBS.
 - Fix the organoids in 4% PFA for 20-30 minutes at room temperature.
 - Wash the organoids three times with PBS.
- Permeabilization and Blocking:
 - Permeabilize the organoids with permeabilization buffer for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
- Antibody Staining:
 - Incubate the organoids with the primary anti-YAP/TAZ antibody diluted in blocking buffer overnight at 4°C.
 - Wash the organoids three times with PBS containing 0.1% Triton™ X-100.
 - Incubate with the appropriate fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1-2 hours at room temperature, protected from light.
 - Wash three times with PBS containing 0.1% Triton™ X-100.
- Imaging:
 - Carefully remove the final wash solution and add a drop of mounting medium.
 - Image the stained organoids using a confocal microscope.



 Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the YAP/TAZ signal. An increase in this ratio in GA-017-treated organoids indicates nuclear translocation of YAP/TAZ.

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References

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